Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate
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Overview
Description
Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate is a chemical compound with the molecular formula C12H16ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an isopropyl ester group, an amino group, and a chlorophenyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate typically involves the esterification of 3-amino-3-(2-chlorophenyl)propanoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological pathways and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorophenyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and affect various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2-chlorophenyl)propanoic acid: A similar compound with a carboxylic acid group instead of an ester group.
Methyl 3-amino-3-(2-chlorophenyl)propanoate: A methyl ester analog of the compound.
Uniqueness
Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate is unique due to its isopropyl ester group, which can influence its solubility and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Biological Activity
Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate, also known as a hydrochloride salt form, is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Amino Group : Facilitates hydrogen bonding with biological macromolecules.
- Chlorophenyl Group : Engages in hydrophobic interactions, influencing the compound's reactivity and biological effects.
The molecular formula of this compound is C13H16ClN1O2, with a molecular weight of approximately 278.17 g/mol. Its unique combination of functional groups contributes to its distinct chemical reactivity and potential therapeutic applications .
The mechanism by which this compound exerts its biological effects involves several interactions:
- Hydrogen Bonding : The amino group allows the compound to form hydrogen bonds with various biological targets, such as enzymes and receptors.
- Hydrophobic Interactions : The chlorophenyl moiety can participate in hydrophobic interactions, which may modulate enzyme activity or receptor binding .
These interactions suggest that the compound may influence various biochemical pathways, although specific targets and pathways remain to be fully elucidated.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism likely involves disruption of bacterial cell walls or interference with metabolic pathways crucial for bacterial survival .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. Key findings include:
- Cell Viability Reduction : In vitro studies demonstrated that treatment with this compound significantly reduced the viability of cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For instance, a notable reduction in cell viability was observed at concentrations around 100 µM .
Cell Line | IC50 (µM) | Response to Treatment |
---|---|---|
A549 | 35.0 | Moderate Reduction |
Caco-2 | 39.8 | Significant Reduction |
These results indicate that the compound may selectively target cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development .
Case Studies and Research Findings
Several case studies have highlighted the potential therapeutic applications of this compound:
- In Vitro Studies : A study involving various cancer cell lines revealed that this compound exhibited structure-dependent anticancer activity. The Caco-2 cells were particularly sensitive to treatment, showing a viability decrease of approximately 39.8% compared to untreated controls .
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound may inhibit specific signaling pathways involved in cell proliferation and survival, although detailed mechanistic studies are still needed to clarify these interactions .
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate |
InChI |
InChI=1S/C12H16ClNO2/c1-8(2)16-12(15)7-11(14)9-5-3-4-6-10(9)13/h3-6,8,11H,7,14H2,1-2H3 |
InChI Key |
ZVVXDKNOZWPPAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(C1=CC=CC=C1Cl)N |
Origin of Product |
United States |
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